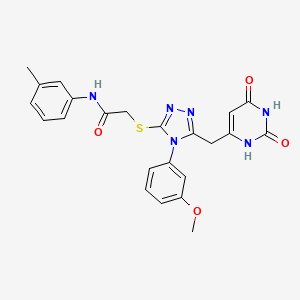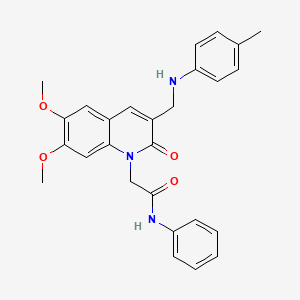![molecular formula C18H22N4O B2725985 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one CAS No. 2379949-28-5](/img/structure/B2725985.png)
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one, azetidin-2-ones, a class of compounds to which it belongs, have been synthesized using various methods . For instance, a practical and efficient process has been developed for the preparation of a key intermediate of apixaban, a related compound, starting from inexpensive 4-chloronitrobenzene and piperidine .Molecular Structure Analysis
Azetidin-2-ones, including this compound, have a core -lactam ring structure . The lactam and 3,4,5-trimethoxyphenyl rings are approximately co-planar and the orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal . The structures display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .Applications De Recherche Scientifique
Synthesis and Biological Interest
Benzazoles and derivatives, including compounds related to 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds, especially those with guanidine groups such as 2-guanidinobenzazoles (2GBZs), are explored for their therapeutic potential. Synthetic chemists focus on developing new compounds with the guanidine moiety, highlighting the importance of these molecules in drug development for activities including cytotoxic, inhibition of cell proliferation via angiogenesis and apoptosis. The synthetic approaches to 2GBZs are being investigated for modifications and functionalization to explore new pharmacophores, illustrating the compound's relevance in the search for new therapeutic agents (Rosales-Hernández et al., 2022).
Drug Metabolism and Cytochrome P450 Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms, including those structurally related to this compound, is critical in understanding drug-drug interactions and metabolism. These inhibitors play a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is essential for predicting potential drug-drug interactions in co-administered drugs (Khojasteh et al., 2011).
Cyclodextrin Inclusion Complexes for Drug Delivery
The formation of inclusion complexes with cyclodextrins (CDs) involving compounds like this compound can significantly impact drug delivery applications. These complexes can improve drug solubility, modify drug release profiles, and enhance antimicrobial activity. Research on CD inclusion complexes with antibiotics and antibacterial agents, including benzimidazole derivatives, points towards innovative drug delivery solutions, showcasing the importance of such compounds in developing more effective and targeted therapies (Boczar & Michalska, 2022).
Mécanisme D'action
Target of Action
The compound “3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” contains a benzimidazole moiety. Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects . The specific targets of this compound would depend on its exact structure and any modifications it may have.
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on their structure and the specific biological target they interact with. Some benzimidazole derivatives work by inhibiting key enzymes in their target organisms, while others may interact with cellular structures like microtubules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. Benzimidazole derivatives, for example, are generally well absorbed in the gastrointestinal tract due to their lipophilic nature .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antifungal activity, it might disrupt the normal functioning of fungal cells, leading to their death .
Propriétés
IUPAC Name |
3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18-16(6-3-9-19-18)21-10-13(11-21)22-15-5-2-1-4-14(15)20-17(22)12-7-8-12/h1-2,4-5,12-13,16H,3,6-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMEKAYQWQSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)


![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile](/img/structure/B2725910.png)

![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)
![N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2725913.png)
![6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2725915.png)


![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)

